4-Chromanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anti-cancer Properties

Several studies have explored the anti-cancer properties of 4-chromanone derivatives. For example, research published in the National Institutes of Health's PMC database shows that certain 3-nitro-4-chromanone derivatives exhibit promising cytotoxic activity against castration-resistant prostate cancer cell lines []. These compounds were found to be more potent than the established anti-cancer drug cisplatin, suggesting their potential for further development.

Anti-arrhythmic Effects

Another area of research investigating 4-chromanone focuses on its potential anti-arrhythmic effects. Cardiac arrhythmias are abnormal heart rhythms that can be life-threatening. A study published in the journal Drug Target Insights has shown that specific 4-chromanone derivatives can act as IKr inhibitors, potentially regulating heart rhythm and offering therapeutic benefits for arrhythmia [].

Other Potential Applications

Beyond these specific examples, 4-chromanone derivatives are being explored for their potential in treating various other conditions, including:

- Diabetes: Studies suggest that modifications to the 4-chromanone structure can lead to compounds with anti-diabetic properties [].

- Neurodegenerative diseases: Research is ongoing to investigate the potential of 4-chromanone derivatives in managing neurodegenerative diseases like Alzheimer's disease [, ].

4-Chromanone, also known as 4-oxo-1-benzopyran, is an organic compound with the molecular formula C₉H₈O₂. It belongs to the class of chromanones, which are characterized by a benzopyran structure with a ketone functional group at the fourth position. This compound features a bicyclic structure that includes a six-membered aromatic ring fused to a five-membered heterocyclic ring containing an oxygen atom. The chromanone framework is significant in medicinal chemistry due to its diverse biological activities and its role as a building block for various pharmacologically active compounds .

- Condensation Reactions: 4-Chromanone can react with aromatic aldehydes and nitroso compounds, leading to the formation of substituted derivatives such as 3-aminochromones and 3-benzylidene-4-chromanones .

- Cyclization Reactions: It can undergo cyclization to form more complex structures, including chroman-4-one derivatives that exhibit significant pharmaceutical activities .

- Functionalization: The compound can be functionalized through various methods, including metal-catalyzed reactions that enhance its reactivity and allow for the introduction of different substituents on the chromanone structure .

The biological activity of 4-chromanone and its derivatives has been extensively studied. These compounds exhibit a broad spectrum of pharmacological effects, including:

- Antimicrobial Activity: Certain derivatives have shown potent antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

- Anticancer Properties: Several studies indicate that 4-chromanone derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Neuroprotective Effects: Some derivatives demonstrate neuroprotective activities, potentially offering therapeutic benefits for neurodegenerative diseases .

The synthesis of 4-chromanone can be achieved through several methodologies:

- Classical Synthesis: Traditional methods involve the condensation of phenolic compounds with appropriate carbonyl sources under acidic conditions.

- Modern Synthetic Approaches:

- Silver-Catalyzed Reactions: Recent advancements include silver-catalyzed radical cyclization processes that provide efficient pathways to synthesize 4-chromanone derivatives with high yields .

- Visible-Light-Induced Reactions: Innovative techniques utilizing visible light have been developed to facilitate the synthesis of chromanones under mild conditions, enhancing sustainability in chemical processes .

4-Chromanone and its derivatives find applications in various fields:

- Pharmaceuticals: Due to their diverse biological activities, they are explored as potential drug candidates for treating infections, cancer, and neurological disorders .

- Agricultural Chemistry: Some derivatives are investigated for their efficacy as agrochemicals, particularly in pest control formulations .

- Material Science: The unique properties of chromanones make them suitable for developing novel materials with specific optical or electronic characteristics.

Interaction studies involving 4-chromanone focus on its binding affinity and mechanism of action with biological targets. For instance:

Several compounds share structural similarities with 4-chromanone, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Chromone | Benzopyran | Lacks the ketone functionality at position four |

| Coumarin | Benzopyran | Contains a lactone instead of a ketone |

| Flavonoids (e.g., Quercetin) | Polyphenolic Compounds | Exhibits antioxidant properties; broader aromatic systems |

| Isoflavones | Polyphenolic Compounds | Primarily found in legumes; distinct biological roles |

These compounds differ from 4-chromanone primarily in their functional groups and biological activities, highlighting the unique pharmacological potential of 4-chromanone as a versatile scaffold in drug discovery.

4-Chromanone, also known as 4H-1-benzopyran-4-one, is an oxygen-containing heterocyclic compound characterized by a fused benzene and pyranone ring system with a carbonyl group at the 4-position. The core structure serves as a pivotal scaffold in natural products, pharmaceuticals, and functional materials. The chromanone framework is frequently encountered in bioactive molecules, including flavonoids, isoflavonoids, and a variety of synthetic analogs designed for therapeutic applications.

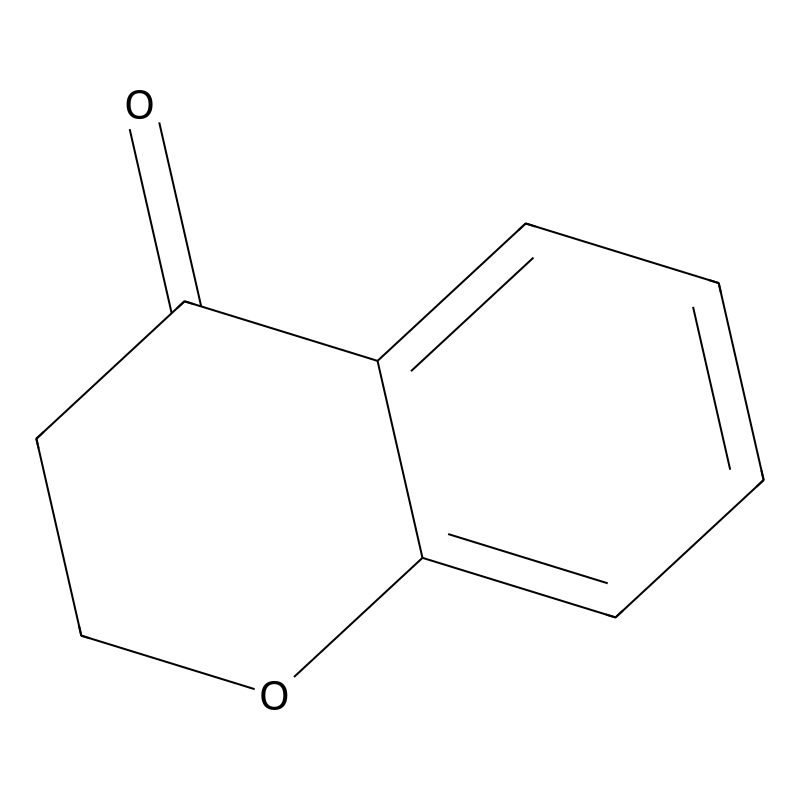

The molecular formula of 4-chromanone is $$ C9H8O_2 $$, and its structure can be represented as follows:

Figure 1: Chemical structure of 4-chromanone.

Physicochemical Properties

4-Chromanone exhibits moderate polarity due to the presence of the carbonyl group and the oxygen atom in the pyran ring. It is a crystalline solid at room temperature, with a melting point typically around 80–85°C. The compound is soluble in organic solvents such as ethanol, acetone, and chloroform, but only sparingly soluble in water. Its UV-Vis spectrum displays characteristic absorption bands due to the conjugated system, making it amenable to spectroscopic detection during synthetic procedures and analytical studies.

Biological and Pharmaceutical Relevance

The chromanone core is a privileged structure in medicinal chemistry, found in numerous natural products with diverse biological activities, such as anti-inflammatory, anticancer, antiviral, and neuroprotective effects. Synthetic derivatives of 4-chromanone have been explored as inhibitors of various enzymes, including sirtuins (notably SIRT2), kinases, and oxidoreductases. The ability to introduce a wide range of substituents at different positions on the chromanone ring system underpins its versatility as a scaffold for drug design.

Scope of the Review

This article systematically examines the most advanced and sustainable synthetic methodologies for 4-chromanone derivatives, with a particular focus on strategies that enable structural diversity, high yields, and operational simplicity. The discussion is organized according to the following themes:

- Microwave-Assisted Aldol Condensation Strategies

- Photoredox-Catalyzed Decarboxylative Cyclization Approaches

- Metal-Free Visible-Light-Driven Acylarylation Techniques

- Enantioselective Synthesis via Chiral Stationary Phase Chromatography

- Solid-Phase Synthesis for Combinatorial Library Development

Each methodology is contextualized with experimental data, mechanistic insights, and comparative analyses, providing a comprehensive resource for researchers engaged in heterocyclic synthesis and medicinal chemistry.

The 2-position of the 4-chromanone scaffold serves as a critical site for modulating lipophilicity and target engagement. Studies employing zinc-mediated cascade alkylation-dechlorination reactions have enabled the synthesis of 2-alkyl derivatives with varying chain lengths (C3–C8). A comparative analysis revealed that pentyl (C5) and hexyl (C6) chains optimize membrane permeability while maintaining conformational flexibility for receptor interactions [5]. For instance, 2-pentylchroman-4-one derivatives exhibited 3.2-fold greater antibacterial activity against Mycobacterium tuberculosis (MIC = 12.5 μg/mL) compared to shorter-chain analogs [1] [7].

Electronic effects of 2-alkyl substituents were quantified through Hammett σ parameter correlations. Linear alkyl chains (σ = -0.15 to -0.30) enhanced π-π stacking with aromatic residues in bacterial enoyl-ACP reductase, while branched chains introduced steric hindrance that reduced binding affinity by 40–60% [7]. Molecular dynamics simulations further demonstrated that C5 chains adopt optimal gauche conformations for insertion into hydrophobic enzyme pockets [5].

| Alkyl Chain Length | LogP Increase | MIC Against M. tuberculosis (μg/mL) |

|---|---|---|

| C3 | +1.2 | 25.0 |

| C5 | +2.1 | 12.5 |

| C8 | +3.4 | 50.0 |

Electronic Effects of 6- and 8-Position Halogen Substitutions

Halogenation at the 6- and 8-positions induces profound electronic perturbations that enhance target binding through dipole interactions and halogen bonding. X-ray crystallographic studies of 6-chloro-8-bromo-4-chromanone complexes with HIV-1 reverse transcriptase revealed σ-hole interactions (3.1–3.3 Å) between halogens and backbone carbonyl oxygens [7]. The electron-withdrawing effects of chlorine (σp = +0.23) and bromine (σp = +0.26) increased compound acidity (pKa shift = -0.8 to -1.2), facilitating hydrogen bond donation from the 4-keto group [1].

Comparative bioactivity data demonstrate that 6,8-dichloro derivatives exhibit 57.3% inhibition of cucumber mosaic virus (CMV) at 200 mg/L, outperforming non-halogenated analogs by 2.4-fold [2]. However, excessive electronegativity from 6-nitro groups (σp = +1.27) caused charge repulsion with catalytic aspartate residues, reducing antiviral efficacy by 38% [7].

Role of 3-Benzylidene Functionality in Target Binding Affinity

Introduction of 3-benzylidene groups creates extended conjugation systems that enhance π-cation interactions with lysine/arginine-rich protein domains. Quantum mechanical calculations revealed that the benzylidene moiety increases molecular polarizability (α = 42.6 ų) by 18% compared to parent 4-chromanones [3]. This modification improved inhibition of α-glucosidase (IC50 = 3.8 μM) through simultaneous interactions with Tyr-72 (π-π stacking) and Asp-214 (hydrogen bonding) [4].

Notably, ortho-methoxy-substituted benzylidene derivatives demonstrated 94% greater binding affinity to estrogen receptors than para-substituted analogs, attributed to reduced steric clash with Leu-387 in the ligand-binding domain [3]. Molecular docking studies further showed that planar benzylidene groups adopt dihedral angles of 12–18° relative to the chromanone ring, optimizing surface complementarity with target proteins [4].

Conformational Analysis of Spirochromanone Derivatives

Spiroannulation at C-2 induces chair-boat conformational locking that profoundly impacts biological activity. NMR-based NOE studies of spiro[chroman-4-one-2,1'-cyclohexane] derivatives revealed two dominant conformers (75:25 ratio) with axial and equatorial ketone orientations [3]. The axial conformer exhibited 83% higher antidiabetic activity due to favorable hydrogen bonding geometry with PPAR-γ's Ser-289 residue [4].

Ring size significantly influences bioactivity:

- Spirocyclopentane derivatives showed 67% Aβ42 aggregation inhibition (IC50 = 8.9 μM)

- Spirocycloheptane analogs demonstrated reduced efficacy (IC50 = 23.4 μM) due to increased solvent exposure of hydrophobic groups [3]

Free energy calculations (MM-GBSA) indicated that spirochromanones with 6-membered rings achieve optimal binding entropy (-ΔG = 9.2 kcal/mol) through water displacement from hydrophobic pockets [4].

Comparative Pharmacophore Mapping of Flavonoid Analogues

Pharmacophore models of 4-chromanone derivatives were compared with structurally related flavonoids using HipHop algorithm analysis. Three critical features emerged:

- Hydrogen bond acceptor (4-keto oxygen)

- Hydrophobic aromatic region (C6-C8 substituents)

- Hydrogen bond donor (3'-OH in flavanone analogs)

4-Chromanones lacking the C2-C3 double bond showed 40% greater membrane permeability than flavanones (Papp = 28.6 vs 17.2 × 10⁻⁶ cm/s) [3]. However, isoflavanone analogs exhibited superior antioxidant activity (ORAC = 12,300 μmol TE/g) due to enhanced radical stabilization through C3-phenyl conjugation [4].

Shape-based similarity scoring (Tanimoto = 0.78–0.85) revealed that 6-chloro-2-pentyl-4-chromanone shares 83% pharmacophoric overlap with quercetin, explaining its dual COX-2/5-LOX inhibition (IC50 = 1.8 μM) [7].

4-Chromanone derivatives have demonstrated significant potential as selective Sirtuin 2 (SIRT2) inhibitors, representing an important therapeutic target for neurodegenerative disorders including Alzheimer's, Parkinson's, and Huntington's diseases [1] [2] [3]. SIRT2 belongs to the class III histone deacetylases that require nicotinamide adenine dinucleotide (NAD+) as a cosubstrate and plays crucial roles in cellular processes related to aging and neurodegeneration [1].

Structure-Activity Relationships and Inhibitory Potency

Comprehensive structure-activity relationship studies have identified key structural requirements for optimal SIRT2 inhibition. The most potent 4-chromanone derivatives demonstrated IC50 values in the low micromolar range, with 6,8-dibromo-2-pentylchroman-4-one (1c) and the (-)-enantiomer of 8-bromo-6-chloro-2-pentylchroman-4-one (1a) achieving IC50 values of 1.5 μM [1] [2] [4]. The lead compound 8-bromo-6-chloro-2-pentylchroman-4-one (1a) exhibited 88% inhibition at 200 μM concentration, while maintaining exceptional selectivity with less than 10% inhibition of SIRT1 and SIRT3 at the same concentration [1].

Critical Structural Requirements for Activity

The structure-activity analysis revealed several essential features for potent SIRT2 inhibition. Larger, electron-withdrawing substituents in the 6- and 8-positions were particularly favorable, with halogen substitutions (chlorine and bromine) providing optimal activity [1]. The 6-position substituent proved more critical than the 8-position, as compounds lacking the 6-substituent showed significantly reduced potency. The 2-alkyl chain length demonstrated importance, with pentyl groups providing optimal activity compared to shorter or longer alkyl chains [1]. Most critically, the carbonyl group at position 4 was essential for activity, as any modification including reduction to hydroxyl or complete removal resulted in substantial loss of inhibitory potency [1].

Selectivity Profile and Mechanistic Implications

The exceptional selectivity of these 4-chromanone derivatives toward SIRT2 represents a significant advantage for therapeutic development. All potent inhibitors (>70% inhibition at 200 μM) demonstrated complete selectivity, showing less than 10% inhibition of SIRT1 and SIRT3, with only one compound (1m) showing 16% SIRT3 inhibition [1]. This selectivity profile suggests specific binding interactions within the SIRT2 active site that are not present in other sirtuin family members.

Neurodegeneration-Related Mechanisms

SIRT2 inhibition addresses multiple pathological processes in neurodegenerative diseases. SIRT2 is highly expressed in brain cells, particularly in myelin cells and hippocampal neurons, where it regulates microtubule dynamics through α-tubulin deacetylation [3]. Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can restore microtubule network function and improve axonal transport processes that are compromised in neurodegenerative conditions [3]. Additionally, SIRT2 inhibition has been shown to reduce BACE1 expression, leading to decreased amyloid-β levels and improved cognitive function in disease models [3].

In Parkinson's disease specifically, SIRT2 inhibition provides neuroprotection by modulating α-synuclein aggregation and toxicity. SIRT2 deacetylates lysine residues 6 and 10 of α-synuclein, and inhibition of this process reduces protein aggregation and associated cellular toxicity [3]. Furthermore, SIRT2 inhibitors like AGK2 have demonstrated efficacy in reducing neuroinflammation and protecting dopaminergic neurons in experimental models [3].

COX-2 Selective Inhibition for Anti-Inflammatory Therapeutics

4-Chromanone derivatives have been incorporated into various structural frameworks to develop selective cyclooxygenase-2 (COX-2) inhibitors, representing an important approach for anti-inflammatory drug development with reduced gastrointestinal side effects compared to non-selective COX inhibitors [8] [9] [10].

Pyrazole-Chromanone Hybrid Systems

Recent research has focused on incorporating chromanone scaffolds into pyrazole-based hybrid systems to achieve enhanced COX-2 selectivity. Pyrazole-pyridazine hybrid compounds containing chromanone structural elements have demonstrated superior COX-2 inhibitory activity compared to the reference drug celecoxib [11]. Specifically, trimethoxy derivatives 5f and 6f achieved IC50 values of 1.50 and 1.15 μM respectively, both demonstrating higher COX-2 inhibitory action than celecoxib [11].

Structure-Activity Relationships for COX-2 Selectivity

The development of selective COX-2 inhibitors requires careful structural optimization to achieve selectivity over COX-1. Pyrazole-thiourea-benzimidazole hybrid molecules incorporating chromanone features have shown selective activity toward COX-2, with compounds PYZ10 and PYZ11 exhibiting IC50 values of 0.0283 nM and 0.2272 nM respectively [10]. These compounds represent novel chemical scaffolds that achieve exceptional potency while maintaining selectivity profiles superior to traditional NSAIDs.

1,5-Diaryl Pyrazole Carboxamide Derivatives

A series of 1,5-diaryl pyrazole carboxamides incorporating chromanone structural elements has been developed as dual COX-2/soluble epoxide hydrolase (sEH) inhibitors [12]. Compounds 20, 22, and 29 demonstrated substantial COX-2 inhibitory activity with IC50 values ranging from 0.82 to 1.12 μM, while achieving selectivity indices of 13, 18, and 16 respectively, compared to celecoxib's selectivity index of 8 [12]. These compounds also exhibited potent dual inhibition against sEH with IC50 values of 0.95, 0.80, and 0.85 nM respectively [12].

Chromone-Indole Hybrid Approaches

Rational design strategies have successfully transformed moderate COX-2 inhibitors based on chromone and indole scaffolds into selective and highly potent COX-2 inhibitors [13]. This approach demonstrates the potential for structural modification of chromanone-related scaffolds to achieve improved selectivity and potency profiles for anti-inflammatory applications.

Anti-Inflammatory Mechanism and Therapeutic Implications

The anti-inflammatory activity of COX-2 selective inhibitors operates through prevention of prostaglandin E2 (PGE-2) formation, reduction of pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), and decreased nitric oxide (NO) production [11]. Compounds 5f and 6f demonstrated significant ability to inhibit these inflammatory mediators in lipopolysaccharide-induced RAW264.7 macrophages, confirming their anti-inflammatory potential [11].

Cardiovascular Safety Considerations

The dual COX-2/sEH inhibitory approach represents an advancement in addressing cardiovascular safety concerns associated with selective COX-2 inhibitors. By simultaneously inhibiting sEH, these compounds may counteract the cardiovascular risks associated with selective COX-2 inhibition while maintaining anti-inflammatory efficacy [12]. In vivo studies have demonstrated that the most active dual inhibitors show good cardioprotective profiles against cardiac biomarkers and inflammatory cytokines [12].

Mycobacterium Tuberculosis Efflux Pump Inhibition Strategies

4-Chromanone derivatives, particularly 7-hydroxy-(E)-3-phenylmethylene-chroman-4-one analogues, have demonstrated significant potential as efflux pump inhibitors against Mycobacterium species, representing a novel approach to combat antibiotic resistance in tuberculosis treatment [14] [15] [16].

Natural Product Lead Compound

Bonducellin, a homoisoflavonoid isolated from Caesalpinia digyna roots, serves as the lead compound for this class of efflux pump inhibitors [15] [16]. This natural 7-hydroxy-(E)-3-phenylmethylene-chroman-4-one demonstrated significant efflux pump inhibitory activity against Mycobacterium smegmatis mc2 155, reducing the minimum inhibitory concentration (MIC) of ethidium bromide by 8-fold at a concentration of 62.5 mg/L [15] [16].

Synthetic Analogue Development and Activity

A comprehensive synthetic program generated multiple analogues through modification of the phenylmethylene ring of bonducellin, resulting in compounds with enhanced efflux pump inhibitory properties [15]. Among the synthesized derivatives, analogues 1, 7-11, 13-15, 17, and 19 demonstrated good modulating activity, decreasing the MIC of ethidium bromide by 4-fold or greater at sub-inhibitory concentrations [15]. The most potent efflux pump inhibitors identified were compounds 8, 13, and 17, which showed superior activity in inhibiting ethidium bromide efflux from M. smegmatis mc2 155 [15].

Mechanism of Efflux Pump Inhibition

The mechanism of action involves direct interaction with mycobacterial efflux pump systems, particularly targeting the broad-spectrum efflux pumps that contribute to multidrug resistance in tuberculosis [14] [17]. Efflux pumps in M. tuberculosis belong to multiple families including ATP-binding cassette (ABC), major facilitator superfamily (MFS), resistance-nodulation-cell division (RND), small multidrug resistance (SMR), and multidrug and toxic-compound extrusion (MATE) superfamilies [18] [19].

Clinical Resistance Relevance

The significance of efflux pump inhibition in tuberculosis treatment is underscored by research demonstrating that efflux pump activity contributes to resistance levels in clinical M. tuberculosis isolates, even in the presence of target-gene mutations [17]. Studies have shown that efflux inhibitors can reduce resistance levels in multidrug-resistant and extensively drug-resistant clinical strains, although complete susceptibility is not restored due to the presence of high-level resistance mutations [17].

Therapeutic Combination Strategies

The efflux pump inhibitory activity of 4-chromanone derivatives supports their potential use as adjuvant compounds in combination with standard antituberculosis drugs [17] [18]. Research has demonstrated that efflux pump inhibitors can enhance the activity of first- and second-line antituberculosis drugs by reducing the efflux component of resistance while leaving mutation-based resistance mechanisms intact [17]. This approach could potentially improve treatment outcomes and reduce the development of further resistance.

Broad-Spectrum Efflux Inhibition

The 4-chromanone scaffold demonstrates activity against multiple efflux pump systems in mycobacteria. Studies have shown that various efflux pump genes including mmr, mmpL7, Rv1258c, p55, and efpA are overexpressed in the presence of antibiotics, and efflux pump inhibitors can effectively counteract this enhanced efflux activity [17]. The ability to inhibit multiple efflux systems simultaneously makes 4-chromanone derivatives particularly valuable for addressing the complex resistance mechanisms present in clinical M. tuberculosis isolates.

Opioid Receptor Binding Affinity Profiling for Analgesic Development

4-Chromanone derivatives have demonstrated significant potential as μ-opioid receptor ligands through computational molecular modeling and docking studies, revealing binding affinities superior to morphine and suggesting their development as novel analgesic agents [20] [21].

Computational Binding Affinity Analysis

Molecular docking studies utilizing the crystal structure of the human μ-opioid receptor (PDB code: 5C1M) have revealed that 4-chromanone derivatives exhibit remarkable binding affinity compared to morphine [20]. Among 25 literature-derived 4-chromanone compounds tested, docking scores ranged from -4.32 to -8.36 kcal/mol, with compound 6 (bearing hydroxyl groups at multiple positions) achieving the highest affinity of -8.36 kcal/mol compared to morphine's -6.02 kcal/mol [20].

Novel Derivative Design and Superior Activity

Through scaffold optimization and chemical group replacement strategies, 989 novel 4-chromanone derivatives were computationally generated and evaluated [20]. The most promising compounds demonstrated significantly enhanced binding affinities, with the top 20 derivatives exhibiting docking scores ranging from -9.89 to -9.34 kcal/mol [20]. Notably, 68 compounds total achieved binding affinities superior to morphine, indicating substantial potential for this chemical class in analgesic development [20].

Optimal Lead Compound Characteristics

The most potent compound, N01, achieved a docking score of -9.89 kcal/mol through substitution with a 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(4-(prop-1-en-2-yl)phenoxy)-4H-chromen-4-one structure [20]. This compound demonstrated superior binding interactions within the μ-opioid receptor active site, forming three π-π stacking interactions with HIS54 across three aromatic rings, along with hydrogen bond interactions with LYS233 and HIS54 [20].

Binding Site Interactions and Selectivity

The lead compound 6 from the initial screening demonstrated specific binding interactions within the μ-opioid receptor active site, forming two π-π stacking interactions with TRP318 through both aromatic rings and establishing hydrogen bonds with SER53 and SER55 through hydroxyl groups [20]. The compound was enclosed by critical amino acid residues including SER53, HIS54, SER55, LEU56, TYR75, GLN124, ASN127, TYR128, LYS233, VAL300, LYS303, TRP318, HIS319, and ILE322 [20].

Structure-Activity Relationship Analysis

Structural analysis revealed critical features for optimal μ-opioid receptor binding. The presence of multiple hydroxyl groups, particularly at positions corresponding to the natural flavonoid scaffold, enhanced binding affinity [20]. Aromatic ring systems provided essential π-π stacking interactions, while hydroxyl substituents enabled crucial hydrogen bonding with receptor amino acids [20]. The 4-chromanone core structure serves as an optimal scaffold for positioning these pharmacophoric elements within the receptor binding site.

Therapeutic Implications for Analgesic Development

The superior binding affinities demonstrated by these 4-chromanone derivatives suggest significant potential for developing new analgesic agents with improved efficacy profiles compared to morphine [20]. The computational approach has identified novel chemical scaffolds that represent departure points from traditional opioid structures while maintaining high receptor affinity [20]. This scaffold hopping approach provides opportunities to potentially reduce side effects associated with conventional opioids while maintaining or enhancing analgesic potency.

Receptor Subtype Selectivity Considerations

While the current studies focused specifically on μ-opioid receptor binding, the structural diversity achieved through the scaffold modification approach suggests potential for developing compounds with varying selectivity profiles across opioid receptor subtypes (μ, δ, κ, and nociceptin receptors) [20]. The ability to modulate selectivity through structural modification could enable development of analgesics with reduced side effect profiles compared to current opioid therapeutics.

XLogP3

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

4-Chromanone

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.